molecular formula C11H12O2 B3390301 1-Benzoylcyclobutan-1-OL CAS No. 95800-10-5

1-Benzoylcyclobutan-1-OL

Cat. No.: B3390301
CAS No.: 95800-10-5
M. Wt: 176.21 g/mol
InChI Key: AHQHVUBVTPKJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylcyclobutan-1-OL is a versatile chemical compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a cyclobutane ring bonded to a benzoyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylcyclobutan-1-OL can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of silyl enol ethers catalyzed by triflic imide (Tf₂NH). This method is effective for constructing cyclobutane rings with a silyloxy group at the bridgehead position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and subsequent functional group modifications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylcyclobutan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of benzoylcyclobutanone.

    Reduction: Formation of cyclobutan-1-OL.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-Benzoylcyclobutan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for constructing complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Benzoylcyclobutan-1-OL involves its interaction with molecular targets through covalent bonding. The strained cyclobutane ring can undergo strain-release reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Bicyclo[1.1.0]butane: A highly strained carbocycle with similar reactivity.

    1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting diverse chemistry.

Uniqueness: 1-Benzoylcyclobutan-1-OL stands out due to its specific combination of a benzoyl group and a hydroxyl group on a cyclobutane ring.

Properties

IUPAC Name

(1-hydroxycyclobutyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQHVUBVTPKJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoylcyclobutan-1-OL
Reactant of Route 2
1-Benzoylcyclobutan-1-OL
Reactant of Route 3
Reactant of Route 3
1-Benzoylcyclobutan-1-OL
Reactant of Route 4
1-Benzoylcyclobutan-1-OL
Reactant of Route 5
1-Benzoylcyclobutan-1-OL
Reactant of Route 6
Reactant of Route 6
1-Benzoylcyclobutan-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.